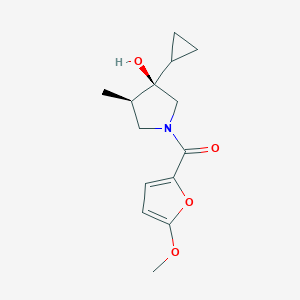

![molecular formula C18H14O3 B5561836 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)

7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one” is a unique chemical with the linear formula C24H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, poly[4-(4-vinylbenzyl)oxy)phthalonitrile]-co-styrene, was prepared from copolymerization of VBOP and St by atom transfer radical polymerization method at 110 °C .Molecular Structure Analysis

The molecular structure of “7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one” is characterized by a linear formula of C24H18O3 . This indicates that the molecule consists of 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.Scientific Research Applications

Synthesis and Structural Applications

The compound 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, as part of the broader family of chromene derivatives, plays a significant role in synthetic organic chemistry, particularly in the synthesis of complex molecules. For instance, the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes leads to the formation of 2H-pyran-3(6H)-ones and chromen-3(4H)-ones. This reaction highlights the utility of chromene derivatives in generating structurally diverse compounds through gold-catalyzed reactions, demonstrating their potential in synthetic strategies (Ji et al., 2015).

Catalysis and Material Synthesis

Chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, find applications in catalysis and material synthesis. A notable example is the palladium-catalyzed tandem carbene migratory insertion and intramolecular cyclization, which synthesizes compounds containing the chromeno[4,3-b]chromene scaffold. This method highlights the role of chromene derivatives in facilitating the synthesis of complex molecular architectures, offering a pathway to develop new materials and pharmaceuticals (Shang et al., 2015).

Antimicrobial and Biological Activity

The structural diversity of chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, lends them to exploration for biological activities. For example, the synthesis of halogen derivatives of benzo[h]chromene has shown promising antimicrobial activities. Such studies underscore the potential of chromene derivatives in the development of new antimicrobial agents, highlighting their significance in medicinal chemistry (Khafagy et al., 2002).

Computational and Theoretical Studies

Computational studies on derivatives like 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one provide insights into their electronic structures and potential applications in electronics and photonics. Investigations into the molecular orbitals and electrostatic potential maps of such compounds reveal their electronic properties, aiding in the design of materials with desired electronic and optical characteristics (Mallikarjunaiah et al., 2021).

Green Chemistry Approaches

The synthesis and application of chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, are increasingly being explored within the context of green chemistry. Techniques such as oxidant-free, three-component syntheses under green conditions demonstrate the potential for environmentally friendly approaches to the synthesis of biologically significant compounds. These methodologies underscore the versatility and applicability of chromene derivatives in sustainable chemical practices (Vachan et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

7-[(4-ethenylphenyl)methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-13-3-5-14(6-4-13)12-20-16-9-7-15-8-10-18(19)21-17(15)11-16/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXYQEPTXPRLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-ethenylbenzyl)oxy]-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

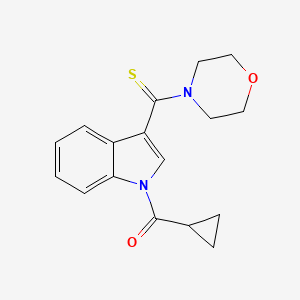

![N'-[4-(dimethylamino)benzylidene]-3-methoxybenzohydrazide](/img/structure/B5561758.png)

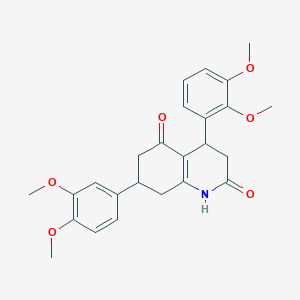

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

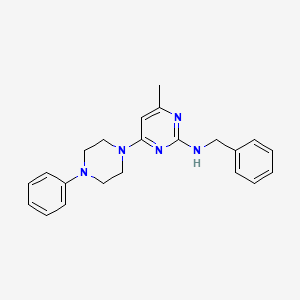

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)

![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)